molecular formula C11H14N2O6S B8537234 N-(nitrobenzenesulfonyl)-(D)-valine

N-(nitrobenzenesulfonyl)-(D)-valine

Cat. No.: B8537234
M. Wt: 302.31 g/mol
InChI Key: RKMLSEJNBSKLDI-SNVBAGLBSA-N
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Description

N-(Nitrobenzenesulfonyl)-(D)-valine is a chiral sulfonamide derivative of the non-natural D-isomer of valine. Its synthesis involves coupling D-valine with nitrobenzenesulfonyl chlorides, followed by reduction and purification via trituration from diethyl ether, yielding products with high purity (10–80% yields) . The nitrobenzenesulfonyl group introduces strong electron-withdrawing properties, enhancing reactivity in peptide coupling and pharmaceutical intermediate applications.

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

(2R)-3-methyl-2-[(2-nitrophenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-6-4-3-5-8(9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

RKMLSEJNBSKLDI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Valine Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight Key Functional Features
N-(Nitrobenzenesulfonyl)-(D)-valine Nitrobenzenesulfonyl Not explicitly provided* Electron-withdrawing, chiral sulfonamide
(S)-N-((4-Methoxyphenyl)methyl)-4-methylbenzenesulfonamide Methylbenzenesulfonamide, methoxyphenyl Not explicitly provided 99% stereopurity, aromatic sulfonamide
Valsartan Related Compound A 1-Oxopentyl, tetrazole-biphenyl C24H29N5O3 435.52 Pharmacopeial standard, antihypertensive intermediate
D-Valine (Parent compound) None (free amino acid) C5H11NO2 117.15 Non-natural D-isomer, precursor for agrochemicals
N-(3-Oxo-3-phenylpropyl)-valine Phenylpropyl ketone C14H19NO3 249.31 Lipophilic side chain, potential prodrug applications
N-[2-Chloro-4-(trifluoromethyl)phenyl]valine Chloro-trifluoromethylphenyl C12H12ClF3NO2 295.69 Halogenated, low water solubility
N-Formyl-L-valine Formyl C6H11NO3 145.16 L-isomer, natural configuration
L-Valine, 2TMS derivative Trimethylsilyl (TMS) C11H27NO2Si2 261.51 Volatile derivative for GC analysis

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Stereochemistry Key Analytical Data
This compound Soluble in organic solvents D-configuration NMR/IR consistent with sulfonamide
(S)-N-((4-Methoxyphenyl)methyl)-4-methylbenzenesulfonamide Soluble in CHCl3 99% S-configuration [α]D²⁰ = +2.5 (CHCl3)
N-[2-Chloro-4-(trifluoromethyl)phenyl]valine 63–65 Insoluble in water D-configuration MP: 63–65°C, BP: 381.5°C
D-Valine 315 (sealed tube) Water-soluble D-configuration Synthesis via Strecker/enzymatic methods
N-Formyl-L-valine Depends on solvent L-configuration HPLC retention time: 11.1 min

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